molecular formula C16H16N4O2S B2997358 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea CAS No. 2415570-96-4

1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea

Cat. No. B2997358
CAS RN: 2415570-96-4
M. Wt: 328.39
InChI Key: QLMRHELPGZAHSB-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea is a chemical compound that has been synthesized for its potential use in scientific research. This compound belongs to a class of compounds known as ureas, which have been studied for their diverse biological activities. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea are discussed in

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the activity of certain enzymes, such as CK2, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea have not been extensively studied. However, the compound has been shown to inhibit the growth of cancer cells and the activity of CK2, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea in lab experiments is its ability to inhibit the activity of CK2, which is involved in the regulation of cell growth and proliferation. This makes the compound a potentially useful tool for studying the role of CK2 in various biological processes. However, one limitation of using the compound is its relatively low solubility in water, which may make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea. One direction is to further investigate the compound's mechanism of action and its potential as an anticancer agent. Another direction is to explore the use of the compound as a tool for studying the role of CK2 in various biological processes. Additionally, further research could be conducted to improve the compound's solubility in water, which would make it more useful in certain experimental settings.

Synthesis Methods

The synthesis of 1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea has been reported in the literature. The synthesis involves the reaction of 4-(1H-pyrazol-1-yl)aniline with 2-bromoethyl phenyl sulfide in the presence of potassium carbonate in DMF. The resulting intermediate is then reacted with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to yield the final product.

Scientific Research Applications

1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea has been studied for its potential use in scientific research. One study investigated the compound's ability to inhibit the growth of cancer cells. The results showed that the compound was effective in inhibiting the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study investigated the compound's ability to inhibit the activity of an enzyme called protein kinase CK2, which is involved in the regulation of cell growth and proliferation. The results showed that the compound was a potent inhibitor of CK2 activity.

properties

IUPAC Name

1-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c21-14(11-17-16(22)19-15-3-1-10-23-15)12-4-6-13(7-5-12)20-9-2-8-18-20/h1-10,14,21H,11H2,(H2,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMRHELPGZAHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C(CNC(=O)NC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-3-thiophen-2-ylurea

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